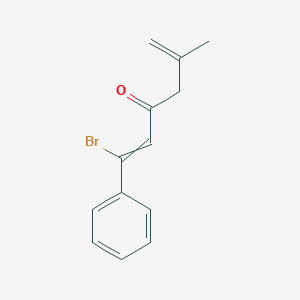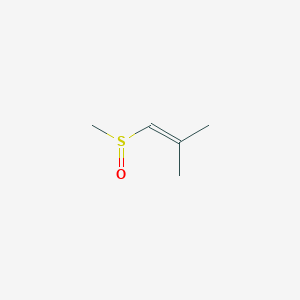
1-(Methanesulfinyl)-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfinyl)-2-methylprop-1-ene is an organic compound characterized by the presence of a methanesulfinyl group attached to a methylpropene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the reaction rate and ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methanesulfinyl)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and lead tetraacetate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Sulfinamides and Sulfinate Esters: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfinyl)-2-methylprop-1-ene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfinyl)-2-methylprop-1-ene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s reactivity is influenced by the electronic properties of the sulfinyl group and the surrounding molecular environment .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl Sulfone: Another sulfone compound with distinct chemical properties and uses.
Uniqueness: 1-(Methanesulfinyl)-2-methylprop-1-ene is unique due to its specific structural features and reactivity profile. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
63315-65-1 |
|---|---|
Molekularformel |
C5H10OS |
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
2-methyl-1-methylsulfinylprop-1-ene |
InChI |
InChI=1S/C5H10OS/c1-5(2)4-7(3)6/h4H,1-3H3 |
InChI-Schlüssel |
CVNCDYILXGORHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CS(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


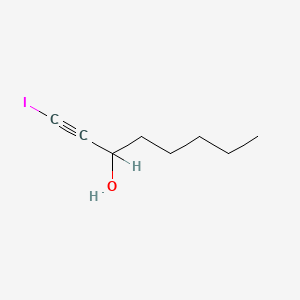
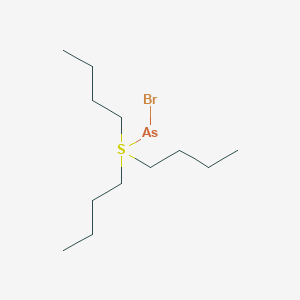

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
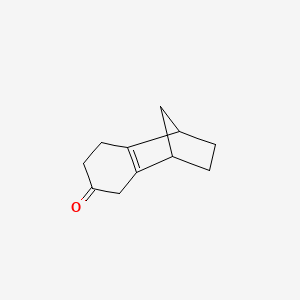
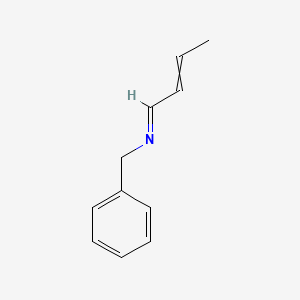

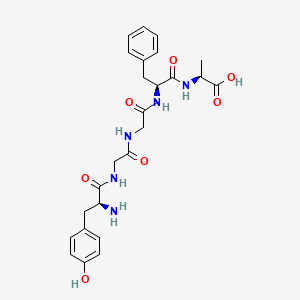
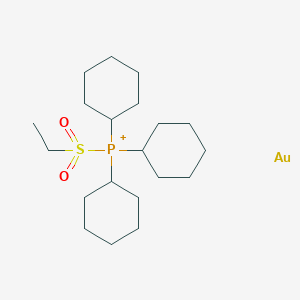
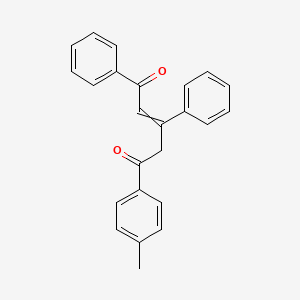
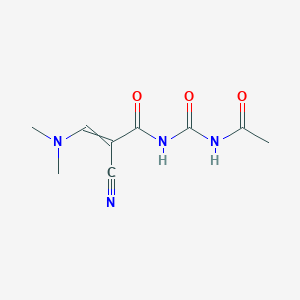
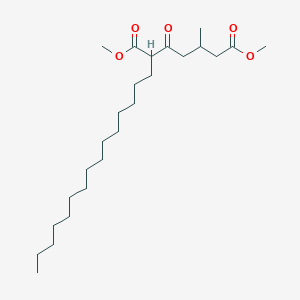
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
